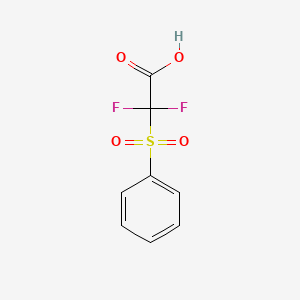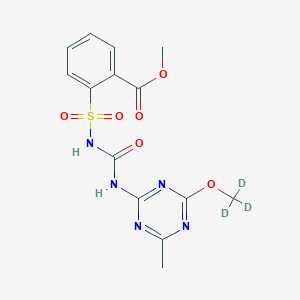
Metsulfuron-methyl-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metsulfuron-methyl-d3 is a deuterated form of metsulfuron-methyl, a sulfonylurea herbicide. This compound is primarily used for controlling broadleaf weeds and some annual grasses. It is a systemic herbicide with both foliar and soil activity, which inhibits cell division in shoots and roots .
Métodos De Preparación
The synthesis of metsulfuron-methyl-d3 involves several steps:
Step 1: Adding a compound I into an ethanol solution of sodium ethoxide to prepare a compound II.
Step 2: Adding the compound II into a tetrahydrofuran solution of deuterated sodium methoxide and performing a reflux reaction to obtain a compound III.
Step 3: Suspending compound IV in anhydrous toluene, adding compound V dropwise, and adding triethylene diamine to prepare a toluene solution of compound VI under heating conditions.
Análisis De Reacciones Químicas
Metsulfuron-methyl-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include sodium ethoxide, deuterated sodium methoxide, and triethylene diamine. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Metsulfuron-methyl-d3 has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for studying the behavior of herbicides.
Biology: It is used to study the effects of herbicides on plant physiology and weed management.
Medicine: Research on its potential effects on human health and its environmental impact.
Industry: Used in the agricultural industry for weed control in various crops
Mecanismo De Acción
Metsulfuron-methyl-d3 works by inhibiting the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids such as valine and isoleucine. This inhibition prevents cell division and growth, leading to the death of the target plants .
Comparación Con Compuestos Similares
Metsulfuron-methyl-d3 is similar to other sulfonylurea herbicides such as chlorsulfuron and sulfosulfuron. its deuterated form provides unique advantages in research applications, such as improved stability and traceability in analytical studies. Other similar compounds include:
Chlorsulfuron: Another sulfonylurea herbicide with similar mechanisms of action.
Sulfosulfuron: Used for controlling a wide range of weeds in various crops
Propiedades
Número CAS |
2377723-88-9 |
|---|---|
Fórmula molecular |
C14H15N5O6S |
Peso molecular |
384.38 g/mol |
Nombre IUPAC |
methyl 2-[[4-methyl-6-(trideuteriomethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C14H15N5O6S/c1-8-15-12(18-14(16-8)25-3)17-13(21)19-26(22,23)10-7-5-4-6-9(10)11(20)24-2/h4-7H,1-3H3,(H2,15,16,17,18,19,21)/i3D3 |
Clave InChI |
RSMUVYRMZCOLBH-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C |
SMILES canónico |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


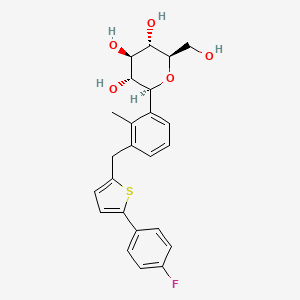
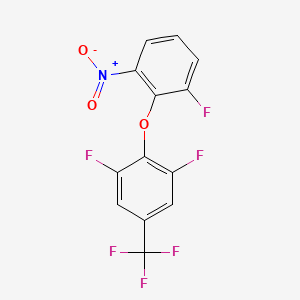
![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)
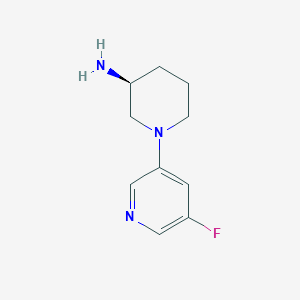

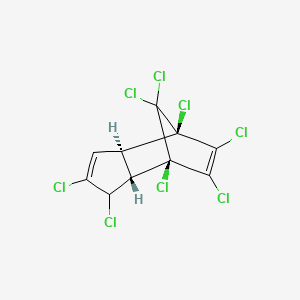
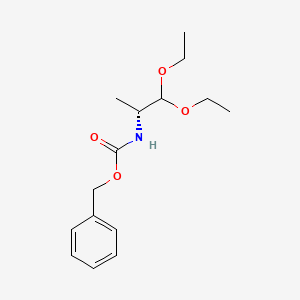
![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)
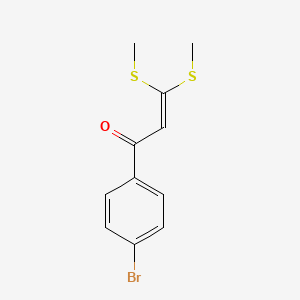
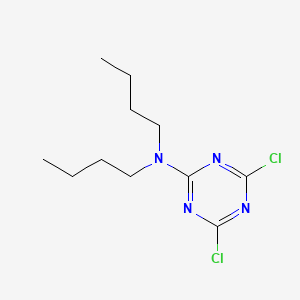

![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
